3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a fluorophenyl group attached to an oxadiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and aniline groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the aniline moiety can be attached through a coupling reaction such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl and aniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl or aniline moieties .
Scientific Research Applications
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Similar structure but with a different position of the fluorine atom.
3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Chlorine substituent instead of fluorine.
3-(5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)aniline: Methyl group instead of fluorine.
Uniqueness
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C14H10FN3O |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10FN3O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H,16H2 |
InChI Key |
LSABQDQVPDVPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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